molecular formula C12H14N2O B13161617 6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde

6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13161617
M. Wt: 202.25 g/mol
InChI Key: XDSMGUHVPCCPCN-UHFFFAOYSA-N
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Description

6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H14N2O. It is a derivative of piperidine and pyridine, two important heterocyclic compounds. This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-methylidenepiperidine with pyridine-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 6-(4-Methylidenepiperidin-1-yl)pyridine-3-carboxylic acid.

    Reduction: 6-(4-Methylidenepiperidin-1-yl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine itself.

    Pyridine derivatives: Compounds such as nicotinamide and pyridoxine.

Uniqueness

6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde is unique due to its combined piperidine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may only contain one of these heterocyclic rings.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-(4-methylidenepiperidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-10-4-6-14(7-5-10)12-3-2-11(9-15)8-13-12/h2-3,8-9H,1,4-7H2

InChI Key

XDSMGUHVPCCPCN-UHFFFAOYSA-N

Canonical SMILES

C=C1CCN(CC1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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